molecular formula C10H15N3O B13885575 2-Methyl-4-(piperidin-4-yloxy)pyrimidine

2-Methyl-4-(piperidin-4-yloxy)pyrimidine

Cat. No.: B13885575
M. Wt: 193.25 g/mol
InChI Key: FKDABEHPBJOGKN-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperidin-4-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 2-methylpyrimidine with piperidin-4-ol in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

2-Methylpyrimidine+Piperidin-4-olBaseThis compound\text{2-Methylpyrimidine} + \text{Piperidin-4-ol} \xrightarrow{\text{Base}} \text{this compound} 2-Methylpyrimidine+Piperidin-4-olBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4-(piperidin-4-yloxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidin-4-yloxy group can enhance the compound’s binding affinity and selectivity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(piperidin-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-4-(piperidin-4-yloxy)quinoline: Contains a quinoline ring, which may confer different chemical and biological properties.

    2-Methyl-4-(piperidin-4-yloxy)benzene: Features a benzene ring, leading to different reactivity and applications.

Uniqueness

2-Methyl-4-(piperidin-4-yloxy)pyrimidine is unique due to the presence of both the pyrimidine ring and the piperidin-4-yloxy group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-methyl-4-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C10H15N3O/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3

InChI Key

FKDABEHPBJOGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)OC2CCNCC2

Origin of Product

United States

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